

Introduction: The Molecular Blueprint of a Versatile Building Block

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Compound of Interest

Compound Name: 2,5-Diaminopyridine hydrochloride

Cat. No.: B175466

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2,5-Diaminopyridine hydrochloride is a significant heterocyclic compound, serving as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with two amino groups, imparts unique chemical and physical properties that are leveraged in drug discovery and materials science.[2] A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed "molecular blueprint," offering invaluable insights into its electronic and structural framework. This guide serves as a technical resource for researchers and scientists, providing a detailed analysis of the spectral data of **2,5-Diaminopyridine hydrochloride**, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily ^1H and ^{13}C . [3] For **2,5-Diaminopyridine hydrochloride**, NMR confirms the arrangement of protons and carbons on the pyridine ring and provides insight into the electronic effects of the amino substituents and the protonated ring nitrogen.

The formation of a hydrochloride salt significantly influences the NMR spectrum. The positive charge on the pyridinium nitrogen atom decreases the electron density on the ring carbons, leading to a general downfield shift for all proton and carbon signals compared to the free base.[4] Conversely, the amino groups are electron-donating, which would typically cause an upfield shift. The observed chemical shifts represent a net balance of these opposing electronic effects.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons and their connectivity. The aromatic protons of the pyridine ring resonate in the characteristic downfield region.[3]

Predicted ^1H NMR Spectral Data for 2,5-Diaminopyridine Hydrochloride

Proton Label	Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	3	-6.8 - 7.2	Doublet (d)
H-4	4	-7.5 - 7.8	Doublet of Doublets (dd)
H-6	6	-8.0 - 8.3	Doublet (d)
-NH ₂	2, 5	-5.0 - 7.0	Broad Singlet (br s)

| N⁺-H | 1 | -12.0 - 14.0 | Broad Singlet (br s) |

Interpretation of the ^1H NMR Spectrum:

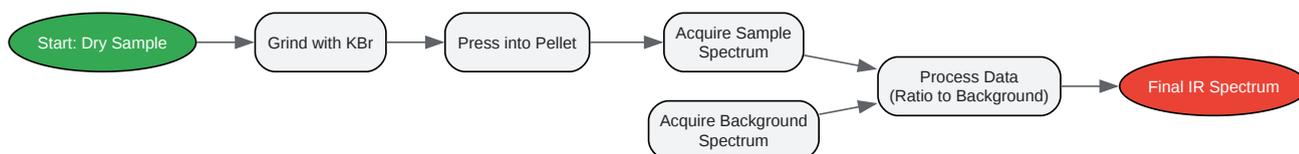
- Aromatic Protons: The proton at the C6 position is expected to be the most deshielded (furthest downfield) due to its proximity to the electron-withdrawing protonated nitrogen atom.[3] The protons at C3 and C4 will appear at relatively higher fields. Spin-spin coupling between adjacent protons provides connectivity information, with typical ortho coupling constants (3J) around 4-6 Hz.[3]

- **Amine Protons (-NH₂):** The protons of the two primary amine groups will typically appear as a broad singlet. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
- **Pyridinium Proton (N⁺-H):** The proton on the positively charged nitrogen will be significantly deshielded and appear as a broad signal at a very low field, often above 12 ppm.^[4]

Experimental Protocol for ¹H NMR Spectroscopy:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2,5-Diaminopyridine hydrochloride** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.^[5]
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹H NMR Structural Assignment Workflow



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Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ^[6] Aromatic compounds like **2,5-Diaminopyridine hydrochloride** absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one.

Expected UV-Vis Spectral Data for **2,5-Diaminopyridine Hydrochloride**

Transition Type	Typical λ_{\max} (nm)	Molar Absorptivity (ϵ)
$\pi \rightarrow \pi^*$	~230 - 260	High

| $n \rightarrow \pi^*$ | ~280 - 320 | Low to Medium |

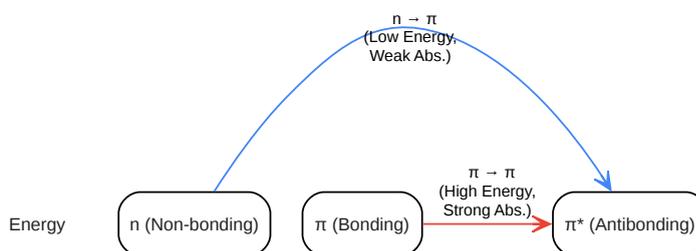
Interpretation of the UV-Vis Spectrum:

- **$\pi \rightarrow \pi$ Transitions:** These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π^* antibonding orbital within the aromatic system. They typically result in strong absorption bands at shorter wavelengths. ^[7]
- **$n \rightarrow \pi$ Transitions:** These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π^* antibonding orbital. They are lower in energy, appearing at longer wavelengths, and are generally less intense than $\pi \rightarrow \pi^*$ transitions. ^[8]
- **The interaction of the amino group lone pairs with the pyridine π -system shifts the absorption to longer wavelengths compared to unsubstituted pyridine. ^[7]**
- **Solvent and pH Effects:** The position and intensity of these absorption bands can be sensitive to the solvent polarity and the pH of the solution. Protonation of the nitrogen atoms can significantly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (a hypsochromic or "blue" shift is common upon protonation of an amino group). ^[9]

Experimental Protocol for UV-Vis Spectroscopy:

- **Sample Preparation:** Prepare a stock solution of **2,5-Diaminopyridine hydrochloride** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). Perform serial dilutions to prepare a series of solutions of varying, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up.
- **Data Acquisition:** Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Subsequently, rinse and fill the cuvette with the sample solution, starting from the most dilute, and record its absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{\max}) for each transition. If quantitative analysis is desired, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ϵ) according to the Beer-Lambert Law.

Electronic Transitions in Aromatic Amines



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Caption: Energy diagram of principal electronic transitions for an aromatic amine.

Conclusion

The comprehensive spectral analysis of **2,5-Diaminopyridine hydrochloride** via NMR, IR, and UV-Vis spectroscopy provides a robust and detailed characterization of its molecular structure. Each technique offers complementary information: NMR elucidates the precise atomic connectivity and chemical environment, IR identifies key functional groups and bonding patterns, and UV-Vis reveals the electronic structure. For researchers in drug development and chemical synthesis, a thorough understanding of this spectral data is not merely academic; it is an essential tool for identity confirmation, purity assessment, and the rational design of new chemical entities.

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